2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid 2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid
Brand Name: Vulcanchem
CAS No.: 61172-71-2
VCID: VC3850759
InChI: InChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12)
SMILES: CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC
Molecular Formula: C9H15NO6
Molecular Weight: 233.22 g/mol

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid

CAS No.: 61172-71-2

Cat. No.: VC3850759

Molecular Formula: C9H15NO6

Molecular Weight: 233.22 g/mol

* For research use only. Not for human or veterinary use.

2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropanoic acid - 61172-71-2

Specification

CAS No. 61172-71-2
Molecular Formula C9H15NO6
Molecular Weight 233.22 g/mol
IUPAC Name 3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropanoic acid
Standard InChI InChI=1S/C9H15NO6/c1-9(2,3)16-8(14)10-5(6(11)12)7(13)15-4/h5H,1-4H3,(H,10,14)(H,11,12)
Standard InChI Key IWNBSNGOUCJPKH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)NC(C(=O)O)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular and Stereochemical Properties

The compound features a central propanoic acid backbone substituted at the α-position with a Boc-protected amino group and at the β-position with a methoxy-oxo moiety. Key properties include:

PropertyValueSource
Molecular FormulaC9H15NO6\text{C}_9\text{H}_{15}\text{NO}_6
Molecular Weight233.22 g/mol
Exact Mass233.0898 Da
Boiling PointNot reported
LogP1.0016
CAS Numbers856417-65-7, 61172-71-2

The Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) provides steric protection for the amino group, while the methoxy-oxo moiety enhances solubility in polar aprotic solvents . Stereochemical variants (e.g., D/L-serine derivatives) are accessible via chiral synthesis, though most commercial preparations are racemic .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A common route involves the reaction of O-methylserine with di-tert-butyl dicarbonate (Boc2O\text{Boc}_2\text{O}) under basic conditions :

O-Methylserine+Boc2OBase2-((Boc)amino)-3-methoxy-3-oxopropanoic acid\text{O-Methylserine} + \text{Boc}_2\text{O} \xrightarrow{\text{Base}} \text{2-((Boc)amino)-3-methoxy-3-oxopropanoic acid}

Purification is typically achieved via preparative HPLC using acidified acetonitrile/water gradients, yielding >95% purity .

Industrial Manufacturing

Large-scale production employs continuous flow reactors to optimize reaction parameters (e.g., temperature, stoichiometry). Automated systems ensure consistent yields (>80%) and minimize byproducts like tert-butanol or unreacted starting materials .

Physicochemical and Spectroscopic Properties

Spectral Characterization

  • NMR (D2_2O):

    • 1H^1\text{H}: δ 1.32 (s, 9H, Boc-CH3_3), 3.38 (s, 3H, OCH3_3), 4.44 (m, 1H, α-CH), 6.51 (d, J = 9.2 Hz, NH) .

    • 13C^{13}\text{C}: δ 28.2 (Boc-CH3_3), 52.1 (OCH3_3), 77.4 (Boc-C), 177.6 (COOH) .

  • LC-MS: Molecular ion [M-H]^- at m/z 232.08 and decarboxylation product at m/z 188.10 .

Stability and Reactivity

The compound is stable under acidic conditions (pH 3–6) but undergoes Boc deprotection in strong acids (e.g., TFA) or bases (e.g., LiOH) . The methoxy-oxo group participates in nucleophilic acyl substitutions, enabling coupling with amines or alcohols .

Applications in Pharmaceutical Research

Peptide Synthesis

As a Boc-protected serine analog, it facilitates solid-phase peptide synthesis (SPPS) by preventing undesired side reactions. For example, it has been incorporated into cyclic peptides targeting tyrosine phosphatases .

Enzyme-Catalyzed Reactions

In carboxymethylproline synthase (CMPS) assays, the compound acts as a malonyl-CoA surrogate, enabling the biosynthesis of nonribosomal peptides . Its β-ketoester moiety undergoes decarboxylative condensation with amino acid aldehydes, forming cyclic intermediates .

Hazard StatementPrecautionary MeasureSource
H302: Harmful if swallowedUse personal protective equipment
H315: Skin irritationWash skin thoroughly after handling
H319: Eye irritationRinse eyes immediately

Comparative Analysis with Structural Analogs

Ethoxy vs. Methoxy Derivatives

Replacing the methoxy group with ethoxy (CAS: 137401-45-7) increases lipophilicity (LogP: 1.76 vs. 1.0016) but reduces enzymatic reactivity due to steric hindrance .

Stereochemical Impact

D-Stereoisomers exhibit 20–30% higher affinity for serine proteases compared to L-forms, highlighting the role of chirality in drug design .

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